4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
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Overview
Description
The compound “4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid” is a complex organic molecule. It is a derivative of pyrazoline, a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Scientific Research Applications
- Application : It serves as a building block for the selective synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines. Lewis acids play a crucial role in these multicomponent reactions, leading to the formation of six-membered heterocycles .
- Application : 4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid can be tailored as a Suzuki-Miyaura-compatible building block for designing PAPs. These probes allow covalent labeling of proteins, aiding in protein profiling and studying protein-protein interactions .
- Application : The compound, when modified, exhibits remarkable photothermal conversion efficiencies. It could find use in PTT, potentially enhancing cancer treatment .
Heterocyclic Synthesis
Photoaffinity Probes (PAPs)
Photothermal Therapy (PTT)
Future Directions
properties
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrClN3O3/c1-17-28(29(19-5-3-2-4-6-19)22-15-21(31)11-12-23(22)32-17)24-16-25(18-7-9-20(30)10-8-18)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACFSYVQLPMUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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